SB-215505
Overview
Description
SB-215505 is a synthetic organic compound known for its potent and selective antagonistic activity at the serotonin 5-HT2B receptor. It also exhibits good selectivity over the related 5-HT2A and 5-HT2C receptors . This compound is primarily used in scientific research to study the function of the 5-HT2 family of receptors, particularly the role of 5-HT2B receptors in the heart .
Mechanism of Action
Target of Action
SB-215505, also known as 6-chloro-5-methyl-1-(5-quinolylcarbamoyl)indoline, is a potent and selective antagonist that primarily targets the serotonin 5-HT2B receptor . It exhibits good selectivity over the related 5-HT2A and 5-HT2C receptors . The 5-HT2B receptors play a crucial role in the function of the heart .
Mode of Action
As an antagonist, this compound binds to the 5-HT2B receptors, thereby inhibiting the action of serotonin on these receptors . This blockade of the 5-HT2B receptors leads to various physiological changes, which are discussed in the following sections.
Biochemical Pathways
The inhibition of the 5-HT2B receptors by this compound affects several biochemical pathways. For instance, it has been found to control the production of cytokines such as interleukin-6, interleukin-1beta, and tumor necrosis factor-alpha by ventricular fibroblasts, which are linked to cardiac hypertrophy . Additionally, it modulates the brain natriuretic peptide through nuclear factor-kappaB in cardiomyocytes under mechanical stress .
Pharmacokinetics
It’s known that the compound can be administered intraperitoneally .
Result of Action
The blockade of the 5-HT2B receptor by this compound leads to increased wakefulness and motor activity in rats . It also prevents reactive oxygen species-induced cardiac hypertrophy in mice . Furthermore, it has been used to distinguish 5-HT2B-mediated responses from those produced by 5-HT2A or 5-HT2C .
Biochemical Analysis
Biochemical Properties
SB-215505 interacts with the serotonin 5-HT 2B receptor, a subtype of the serotonin receptor . This interaction is characterized by its potent and selective antagonistic properties . The compound’s interaction with this receptor is used to study the role of 5-HT 2B receptors in the heart .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its influence on cell function through the serotonin 5-HT 2B receptor . It is used to distinguish 5-HT 2B -mediated responses from those produced by 5-HT 2A or 5-HT 2C .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with the serotonin 5-HT 2B receptor . As a potent and selective antagonist, it inhibits the activity of this receptor, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
It is known that the compound has a potent and selective antagonistic effect on the serotonin 5-HT 2B receptor .
Dosage Effects in Animal Models
In animal models, this compound has been shown to increase wakefulness and motor activity
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its interaction with the serotonin 5-HT 2B receptor . The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be fully determined.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its interaction with the serotonin 5-HT 2B receptor
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are yet to be fully determined. Given its interaction with the serotonin 5-HT 2B receptor, it is likely that it is localized to areas of the cell where this receptor is present .
Preparation Methods
The synthesis of SB-215505 involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Chlorination: The indole core is then chlorinated to introduce a chlorine atom at the desired position.
Quinoline Attachment: The quinoline moiety is attached to the indole core through a nucleophilic substitution reaction.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.
Chemical Reactions Analysis
SB-215505 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
SB-215505 is widely used in scientific research due to its selective antagonistic activity at the serotonin 5-HT2B receptor. Some of its applications include:
Cardiovascular Research: It is used to study the role of 5-HT2B receptors in cardiac hypertrophy and heart function.
Neuroscience: The compound helps in understanding the role of serotonin receptors in brain function and behavior.
Pharmacology: This compound is used to distinguish 5-HT2B-mediated responses from those produced by 5-HT2A or 5-HT2C receptors.
Drug Development: It serves as a lead compound for the development of new drugs targeting serotonin receptors.
Comparison with Similar Compounds
SB-215505 is unique due to its high selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C receptors. Similar compounds include:
SB-204741: Another selective 5-HT2B receptor antagonist with similar applications in cardiovascular research.
RS-127445: A selective 5-HT2B receptor antagonist used in various pharmacological studies.
These compounds share similar structures and functions but differ in their selectivity and specific applications.
Properties
IUPAC Name |
6-chloro-5-methyl-N-quinolin-4-yl-2,3-dihydroindole-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c1-12-10-13-7-9-23(18(13)11-15(12)20)19(24)22-17-6-8-21-16-5-3-2-4-14(16)17/h2-6,8,10-11H,7,9H2,1H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVGSWDWIRIUME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CC=NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424971 | |
Record name | 6-Chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162100-15-4 | |
Record name | 6-Chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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